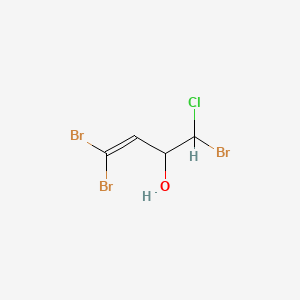
1,4,4-Tribromo-1-chlorobut-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,4-Tribromo-1-chlorobut-3-en-2-ol is a halogenated organic compound with the molecular formula C4H4Br3ClO This compound is characterized by the presence of three bromine atoms, one chlorine atom, and a hydroxyl group attached to a butene backbone
Preparation Methods
The synthesis of 1,4,4-Tribromo-1-chlorobut-3-en-2-ol typically involves multi-step reactions starting from simpler organic compounds. One common method includes the bromination of 1-chlorobut-3-en-2-ol, followed by further bromination steps to achieve the desired tribromo configuration. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures and solvent conditions to ensure selective bromination.
Industrial production methods may involve large-scale bromination processes with optimized reaction parameters to maximize yield and purity. These methods are designed to be efficient and cost-effective, utilizing advanced techniques such as continuous flow reactors and automated control systems.
Chemical Reactions Analysis
1,4,4-Tribromo-1-chlorobut-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to remove halogen atoms, leading to simpler derivatives.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,4,4-Tribromo-1-chlorobut-3-en-2-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce halogen atoms into target molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent or intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4,4-Tribromo-1-chlorobut-3-en-2-ol involves its interaction with molecular targets through its halogen and hydroxyl groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the function of target molecules. The pathways involved may include halogen bonding, hydrogen bonding, and van der Waals forces, contributing to the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
1,4,4-Tribromo-1-chlorobut-3-en-2-ol can be compared with similar compounds such as:
1-Chloro-3-buten-2-ol: Lacks the additional bromine atoms, resulting in different reactivity and applications.
1,4-Dibromo-1-chlorobut-3-en-2-ol:
1,4,4-Tribromo-3-buten-2-ol: Similar structure but without the chlorine atom, affecting its chemical behavior and applications.
Properties
CAS No. |
62872-33-7 |
|---|---|
Molecular Formula |
C4H4Br3ClO |
Molecular Weight |
343.24 g/mol |
IUPAC Name |
1,4,4-tribromo-1-chlorobut-3-en-2-ol |
InChI |
InChI=1S/C4H4Br3ClO/c5-3(6)1-2(9)4(7)8/h1-2,4,9H |
InChI Key |
GEKCZJCDTIQZQU-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(Br)Br)C(C(Cl)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















